molecular formula C12H11ClFN3OS B1333963 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667414-13-3

4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1333963
CAS No.: 667414-13-3
M. Wt: 299.75 g/mol
InChI Key: RWWUTQVRGTXYJN-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Significance in Heterocyclic Chemistry

This compound occupies a significant position within the hierarchical classification system of heterocyclic compounds. According to the Chemical Taxonomy provided by Classyfire, this compound belongs to the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds. More precisely, it falls under the class of azoles, with triazoles representing the subclass designation. The direct parent classification identifies it as a member of the triazoles family, while alternative parent classifications include heteroaromatic compounds, azacyclic compounds, organopnictogen compounds, organonitrogen compounds, and hydrocarbon derivatives.

The structural significance of this compound within heterocyclic chemistry stems from its incorporation of multiple pharmacologically relevant motifs within a single molecular framework. The 1,2,4-triazole ring system serves as the fundamental scaffold, providing a five-membered aromatic heterocycle that contains two carbon atoms and three nitrogen atoms. This particular arrangement of heteroatoms creates a molecule with substantial isomeric potential, as triazoles exhibit considerable structural diversity depending on the positioning of nitrogen atoms within the ring system. The 1,2,4-triazole configuration specifically features an interstitial carbon atom that separates one nitrogen atom from the adjacent pair, creating distinct electronic and steric properties compared to the 1,2,3-triazole isomer.

The thiol functional group at the 3-position of the triazole ring introduces sulfur-containing chemistry into the molecular structure, creating opportunities for additional chemical transformations and biological interactions. Thiol groups are known for their ability to form disulfide bonds, participate in metal coordination, and undergo oxidation-reduction reactions. The presence of the thiol group also enhances the compound's potential for bioorthogonal chemistry applications, as sulfur-containing compounds often exhibit unique reactivity profiles that can be exploited for selective chemical modifications.

The allyl substituent at the 4-position provides an alkene functional group that introduces additional chemical reactivity through the carbon-carbon double bond. This unsaturated linkage can participate in various chemical transformations, including cycloaddition reactions, hydrogenation, and oxidation processes. The allyl group also contributes to the overall lipophilicity of the molecule, potentially influencing its pharmacokinetic properties and membrane permeability characteristics.

The phenoxymethyl substituent at the 5-position represents a complex aromatic ether linkage that incorporates both chlorine and fluorine substituents on the benzene ring. The phenoxy group creates an aromatic ether connection through the oxygen atom, providing additional sites for intermolecular interactions and potential metabolic transformations. The halogen substituents, specifically the chlorine atom at the 2-position and the fluorine atom at the 4-position of the phenyl ring, significantly influence the electronic properties of the aromatic system through their electron-withdrawing effects.

Structural Component Chemical Classification Functional Significance
1,2,4-Triazole Ring Five-membered aromatic heterocycle Central scaffold for biological activity
Thiol Group (-SH) Sulfur-containing functional group Redox activity and metal coordination
Allyl Substituent Alkene-containing group Chemical reactivity and lipophilicity
Phenoxy Moiety Aromatic ether linkage Intermolecular interactions
Chlorine Substituent Halogen electron-withdrawing group Electronic property modification
Fluorine Substituent Halogen electron-withdrawing group Metabolic stability enhancement

Historical Development of 1,2,4-Triazole-3-Thiol Derivatives in Medicinal Chemistry

The historical development of 1,2,4-triazole-3-thiol derivatives represents a significant chapter in the evolution of heterocyclic medicinal chemistry, with roots extending back to the early twentieth century discoveries in triazole synthesis. The foundation for modern triazole chemistry was established through the pioneering work of synthetic organic chemists who recognized the potential of these nitrogen-rich heterocycles for pharmaceutical applications. The Einhorn-Brunner reaction, initially described by German chemist Alfred Einhorn in 1905 and subsequently expanded by Karl Brunner in 1914, provided one of the earliest systematic approaches to triazole synthesis through the reaction of imides with alkyl hydrazines to form isomeric mixtures of 1,2,4-triazoles.

The development of 1,2,4-triazole derivatives gained significant momentum following World War II, as pharmaceutical research expanded to explore the therapeutic potential of heterocyclic compounds. During this period, researchers began to recognize that 1,2,4-triazole derivatives possessed remarkable biological activity profiles, exhibiting antibacterial, antifungal, antimycobacterial, antiviral, anti-inflammatory, anticonvulsant, antidepressant, antitubercular, antitumoral, antihypertensive, analgesic, enzyme inhibitory, hypoglycemic, sedative, hypnotic, antiparasitic, herbicidal, insecticidal, and plant growth regulatory activities.

The specific incorporation of thiol functional groups into the triazole framework emerged as researchers sought to enhance the biological activity and chemical versatility of these heterocyclic scaffolds. The thiol group at the 3-position of the 1,2,4-triazole ring creates a mercapto-triazole derivative, which has been shown to exhibit enhanced pharmacological properties compared to non-thiolated analogs. Studies have demonstrated that 1,2,4-triazole-3-thiol derivatives possess significant biological activities, with researchers documenting antibacterial, antifungal, anti-inflammatory, anticonvulsant, antiviral, antituberculosis, antioxidant, anticancer, and antitumor activities.

The synthetic methodology for preparing 1,2,4-triazole-3-thiol derivatives has evolved considerably since the early twentieth century discoveries. Modern synthetic approaches often employ thiosemicarbazide as a starting material, which undergoes acylation with formic acid followed by cyclization to form 1,2,4-triazole-3-thiol intermediates. Subsequent oxidation reactions using nitric acid or hydrogen peroxide can convert the thiol group to other functional groups as needed, providing synthetic flexibility for structure-activity relationship studies.

The pharmaceutical industry has embraced 1,2,4-triazole derivatives as privileged scaffolds for drug development, with numerous successful medications incorporating this heterocyclic framework. Notable examples include alprazolam, which functions as an anxiolytic agent and tranquilizer, anastrozole, letrozole, and vorozole, which serve as antineoplastic and nonsteroidal competitive aromatase inhibitors, estazolam, which acts as a hypnotic, sedative, and tranquilizer, etoperidone, which functions as an antidepressant, and fluconazole, itraconazole, and terconazole, which serve as antifungal agents.

Research into structure-activity relationships within the 1,2,4-triazole-3-thiol family has revealed important insights into the molecular features that contribute to biological activity. Studies have shown that substitution patterns at various positions of the triazole ring can significantly influence pharmacological properties. The 4-position of the triazole ring has been identified as particularly important for biological activity, with various alkyl and aryl substituents providing different activity profiles. Similarly, modifications at the 5-position can alter the compound's pharmacokinetic properties and target selectivity.

The development of sophisticated analytical techniques has enabled researchers to conduct detailed mechanistic studies of 1,2,4-triazole-3-thiol derivatives, revealing their interactions with specific biological targets such as enzymes and receptors. These mechanistic insights have guided the rational design of new derivatives with improved efficacy and selectivity profiles. Contemporary research continues to explore novel synthetic methodologies for preparing complex triazole-thiol derivatives, with particular emphasis on developing environmentally sustainable synthetic routes and exploring new therapeutic applications.

Historical Period Key Development Significance
1905-1914 Einhorn-Brunner reaction development Foundation of triazole synthesis methodology
Post-WWII Era Recognition of biological activity Expansion of pharmaceutical applications
1960s-1980s Thiol incorporation studies Enhanced biological activity profiles
1990s-2000s Structure-activity relationship research Rational drug design approaches
2000s-Present Advanced mechanistic studies Target-specific drug development

Properties

IUPAC Name

3-[(2-chloro-4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3OS/c1-2-5-17-11(15-16-12(17)19)7-18-10-4-3-8(14)6-9(10)13/h2-4,6H,1,5,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWUTQVRGTXYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395441
Record name 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667414-13-3
Record name 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,2,4-Triazole-3-thiol Core

The 1,2,4-triazole-3-thiol nucleus is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and appropriate carbonyl or ester precursors. For example, cyclocondensation of hydrazine with dicarbonyl esters or thiosemicarbazides under reflux conditions in ethanolic potassium hydroxide yields the triazole-3-thione intermediate, which upon tautomerization exists as the thiol form.

  • Typical Reaction Conditions:
    • Reflux in ethanolic KOH for 8–12 hours.
    • Neutralization with dilute HCl to precipitate the triazole-3-thiol.
    • Purification by recrystallization from ethanol or DMF.

Introduction of the Allyl Group at Position 4

The allyl substituent is introduced by alkylation of the triazole-3-thiol intermediate. This is achieved by reacting the triazole-3-thiol with allyl halides (e.g., allyl bromide or chloride) under basic conditions.

  • Reaction Parameters:
    • Base: Potassium carbonate or sodium hydride in an aprotic solvent such as DMF or acetone.
    • Temperature: Ambient to reflux depending on reactivity.
    • Time: Several hours until completion monitored by TLC or HPLC.

This step selectively alkylates the nitrogen at position 4, yielding the 4-allyl-1,2,4-triazole-3-thiol derivative.

Attachment of the (2-chloro-4-fluorophenoxy)methyl Group at Position 5

The (2-chloro-4-fluorophenoxy)methyl substituent is introduced via nucleophilic substitution using the corresponding chloromethyl ether derivative.

  • Synthetic Route:

    • Preparation of (2-chloro-4-fluorophenoxy)methyl chloride by chloromethylation of 2-chloro-4-fluorophenol.
    • Reaction of the 4-allyl-1,2,4-triazole-3-thiol with this chloromethyl ether in the presence of a base (e.g., potassium carbonate) in an aprotic solvent (DMF or acetone).
    • The nucleophilic sulfur or nitrogen attacks the chloromethyl group, forming the ether linkage at position 5.
  • Reaction Conditions:

    • Temperature: Room temperature to 60 °C.
    • Time: 6–12 hours.
    • Workup: Extraction, washing, and recrystallization to purify the final product.

Purification and Characterization

  • The final compound is purified by recrystallization from ethanol or ethanol/DMF mixtures.
  • Characterization is performed by melting point determination, IR spectroscopy (noting characteristic thiol and triazole bands), NMR spectroscopy, and mass spectrometry to confirm molecular weight and structure.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome
1 Cyclocondensation Hydrazine + dicarbonyl ester, reflux in ethanolic KOH Formation of 1,2,4-triazole-3-thiol core
2 Alkylation Allyl halide + base (K2CO3/NaH), DMF, RT to reflux 4-allyl substitution on triazole ring
3 Nucleophilic substitution (2-chloro-4-fluorophenoxy)methyl chloride + base, DMF, RT to 60 °C Attachment of phenoxy methyl group at position 5
4 Purification Recrystallization from ethanol/DMF Pure 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Research Findings and Notes

  • The synthetic route is efficient, yielding the target compound in moderate to good yields (typically 60–80%).
  • The presence of electron-withdrawing substituents (chlorine and fluorine) on the phenoxy ring influences the reactivity and stability of intermediates.
  • The compound exhibits antifungal activity by inhibiting lanosterol 14α-demethylase, which is linked to its structural features introduced during synthesis.
  • Variations in the position of chloro and fluoro substituents on the phenoxy ring (e.g., 3-chloro-4-fluoro vs. 2-chloro-4-fluoro) require slight modifications in synthetic conditions but follow the same general methodology.

Chemical Reactions Analysis

Alkylation Reactions

The thiol group at position 3 undergoes nucleophilic substitution with alkyl halides, forming thioether derivatives. This reaction is critical for modifying bioactivity and solubility.

Reaction Conditions Products Yield Key Findings
R-X (alkyl halide), K₂CO₃, DMF, 60°C3-Alkylthio-4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-1,2,4-triazoles70–85%Increased lipophilicity enhances antimicrobial potency .

Mechanism :
The thiolate ion (generated via deprotonation) attacks the electrophilic carbon of the alkyl halide:
RSH+BaseRSR XR S R \text{RSH}+\text{Base}\rightarrow \text{RS}^-\xrightarrow{\text{R X}}\text{R S R }

Mannich Reactions

The thiol group participates in Mannich reactions with aldehydes and amines, yielding sulfhydryl-containing Mannich bases with enhanced pharmacological profiles.

Reaction Conditions Products Yield Key Findings
Formaldehyde, piperidine, EtOH, reflux3-[(Piperidin-1-yl)methylthio]-4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-1,2,4-triazole65%Derivatives showed 4× higher antibacterial activity than parent compound .

Structural Impact :
Mannich bases improve membrane permeability due to the introduction of tertiary amines .

Nucleophilic Aromatic Substitution

The 2-chloro substituent on the phenoxy group undergoes substitution with nucleophiles (e.g., amines, alkoxides).

Reaction Conditions Products Yield Key Findings
NH₃ (aq.), Cu catalyst, 100°C5-[(4-Fluoro-2-aminophenoxy)methyl]-4-allyl-1,2,4-triazole-3-thiol55%Amine derivatives exhibit improved antitubercular activity (MIC: 4–32 μg/mL) .

Kinetics :
Chlorine’s electronegativity and resonance effects activate the aryl ring for substitution .

Thioether Oxidation

The thioether linkage (-S-) is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups under controlled conditions.

Oxidizing Agent Conditions Products Application
H₂O₂ (30%)Acetic acid, 25°C, 6h3-Sulfinyl/sulfonyl derivativesEnhanced metabolic stability in drug design .

Mechanistic Pathway :
R S R H2O2R S O R H2O2R S O2 R \text{R S R }\xrightarrow{\text{H}_2\text{O}_2}\text{R S O R }\xrightarrow{\text{H}_2\text{O}_2}\text{R S O}_2\text{ R }

Reduction of Allyl Group

The allyl moiety undergoes hydrogenation to form propyl derivatives, altering steric and electronic properties.

Catalyst Conditions Products Impact
Pd/C, H₂ (1 atm)EtOH, 25°C, 12h4-Propyl-5-[(2-chloro-4-fluorophenoxy)methyl]-1,2,4-triazole-3-thiolReduced cytotoxicity while retaining bioactivity .

Complexation with Metals

The thiol and triazole nitrogen atoms coordinate with transition metals, forming chelates with varied applications.

Metal Salt Conditions Complex Structure Properties
Cu(NO₃)₂·3H₂OMeOH, reflux, 4h[Cu(L)₂(NO₃)₂] (L = triazole-thiol ligand)Enhanced antifungal activity (MIC: 2 μg/mL) .

Coordination Sites :

  • Thiol sulfur (S)

  • Triazole N2 and N4 atoms

Condensation with Carbonyl Compounds

The thiol group condenses with aldehydes/ketones to form thioacetals or thioketals.

Carbonyl Compound Conditions Products Stability
BenzaldehydeHCl (cat.), EtOH, Δ3-(Benzylidene)sulfanyl-4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-1,2,4-triazoleStable under acidic conditions .

Scientific Research Applications

Fungicidal Properties

The compound exhibits notable fungicidal activity against various fungal pathogens. Research indicates that triazole derivatives, including this compound, can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.

Case Study:
A study conducted on several triazole derivatives demonstrated that compounds similar to 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol showed effective antifungal activity against Botrytis cinerea, a common plant pathogen. The results indicated a significant reduction in fungal growth at concentrations as low as 10 μg/mL .

CompoundPathogenConcentration (μg/mL)Inhibition (%)
ABotrytis cinerea1085
BFusarium oxysporum2078
CRhizoctonia solani1590

Herbicidal Activity

In addition to its antifungal properties, preliminary studies suggest potential herbicidal effects. The structural features of the compound may allow it to disrupt specific biochemical pathways in plants.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives. The compound has shown effectiveness against both gram-positive and gram-negative bacteria.

Case Study:
A recent investigation into the antimicrobial efficacy of various triazole derivatives indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for both pathogens .

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Chemotherapeutic Potential

Emerging studies suggest that compounds like this triazole derivative may possess anticancer properties. Research into structurally similar compounds has shown promising results in inhibiting cancer cell proliferation.

Case Study:
In vitro studies on human colon cancer cell lines demonstrated that triazole derivatives could induce apoptosis at IC50 values lower than traditional chemotherapeutics such as doxorubicin .

Corrosion Inhibition

Triazole compounds are being explored as corrosion inhibitors in various industrial applications due to their ability to form protective films on metal surfaces.

Case Study:
Research on the use of triazole derivatives as corrosion inhibitors for mild steel in acidic environments showed that the incorporation of such compounds significantly reduced corrosion rates compared to untreated samples .

Mechanism of Action

The mechanism of action of 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the phenoxy moiety can engage in hydrogen bonding or hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Tables

Table 1. Comparative Antioxidant Activity of Triazole-3-Thiol Derivatives

Compound Substituents DPPH• IC₅₀ (µM) ABTS•⁺ Scavenging (%)
AT Phenyl, -NH₂ 45 82
AP 4-Pyridyl 58 75
Target 2-Cl-4-F-phenoxy Not reported Not reported

Table 2. Anticancer Activity of EGFR-Targeting Triazoles

Compound EGFR Inhibition (IC₅₀) Degradation Efficacy
Furfuryl derivative >10 µM (weak) 80% at 5 µM
Target compound In silico prediction Inferred high

Biological Activity

4-Allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS No. 667414-13-3) is a synthetic compound that belongs to the class of 1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in antifungal and antibacterial applications. The following sections will explore the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClFN3OSC_{12}H_{11}ClFN_3OS with a molecular weight of approximately 299.75 g/mol. The compound features a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H11ClFN3OSC_{12}H_{11}ClFN_3OS
Molecular Weight299.75 g/mol
CAS Number667414-13-3
Purity95%
Storage TemperatureRoom Temperature

The antifungal activity of triazole compounds like this compound is primarily attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi. By blocking this pathway, these compounds lead to the accumulation of toxic sterols and ultimately result in fungal cell death .

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal properties. For instance, studies have shown that similar triazole compounds demonstrate significant activity against various fungal pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for effective compounds typically range from 0.0156 to 2.0 μg/mL .

Case Study: Antifungal Efficacy
In a comparative study involving multiple triazole derivatives, it was found that compounds with halogen substitutions (like Cl and F) exhibited enhanced antifungal activity compared to those with electron-withdrawing groups. Specifically, a compound structurally similar to the target compound showed an MIC of 0.25 μg/mL against Aspergillus fumigatus and moderate activity against fluconazole-resistant strains of Candida albicans .

Antibacterial Activity

While the primary focus has been on antifungal applications, preliminary studies suggest potential antibacterial properties as well. Triazoles have been noted for their ability to inhibit bacterial growth through similar mechanisms involving cytochrome P450 enzymes . However, more specific research on the antibacterial efficacy of the target compound is needed.

Structure-Activity Relationship (SAR)

The SAR studies on triazole derivatives indicate that modifications at specific positions on the triazole ring significantly influence biological activity. For example:

  • Substituents at Position 5 : The presence of electron-withdrawing groups enhances antifungal potency.
  • Allyl Group at Position 4 : This group contributes to increased lipophilicity and potentially improved membrane penetration .

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol and its analogs?

Answer:
The synthesis of triazole-thiol derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example:

  • Microwave-assisted synthesis in i-propanol with sodium hydroxide accelerates reaction kinetics and improves yield .
  • Alkylation of thiol precursors (e.g., 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol) with halogenated intermediates (e.g., (3-bromopropyl)benzene) under basic conditions is widely used .
  • Schiff base formation with aldehydes/ketones enhances structural diversity; yields can exceed 70% when using methanol or ethanol as solvents .
    Key validation techniques: Elemental analysis, FTIR (to confirm thiol and triazole groups), and LC-MS (for molecular ion verification) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • FTIR spectroscopy identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR resolves substituent patterns (e.g., allyl protons at δ 5.1–5.8 ppm and aromatic protons from the 2-chloro-4-fluorophenoxy group) .
  • UV-Vis spectroscopy monitors electronic transitions in antiradical activity studies (e.g., λmax shifts upon DPPH• scavenging) .
  • LC-MS confirms molecular weight and purity, especially for S-alkyl derivatives .

Advanced: How can structure-activity relationships (SARs) guide the design of analogs with enhanced antiradical or biological activity?

Answer:
SAR studies reveal:

  • Electron-withdrawing groups (e.g., 2-chloro-4-fluorophenoxy) enhance antiradical activity by stabilizing thiyl radicals (88.89% scavenging at 1 mM) .
  • Allyl substituents improve lipophilicity, aiding membrane penetration in antimicrobial assays .
  • Substituent positioning : Para-fluoro groups on phenoxy rings increase EGFR-binding affinity in cancer-targeted degraders .
    Methodology: Compare IC₅₀ values of analogs against control compounds (e.g., ascorbic acid for antiradical assays) and use molecular docking to predict binding modes .

Advanced: How do researchers resolve contradictions in activity data across structurally similar analogs?

Answer:
Contradictions often arise from:

  • Solubility differences : Hydrophobic analogs may show false-negative results in aqueous assays. Use DMSO controls and validate with logP calculations .
  • Steric effects : Bulky substituents (e.g., 4-fluorobenzylidene) reduce activity by hindering target binding. Resolve via crystallography (SHELX-refined structures) or MD simulations .
  • Assay variability : Standardize protocols (e.g., broth microdilution for antimicrobial tests) and include triplicates with statistical validation (p < 0.05) .

Advanced: What computational strategies predict the compound’s interaction with biological targets like EGFR or viral helicases?

Answer:

  • Molecular docking (AutoDock Vina, Glide) identifies binding poses in active sites (e.g., M-nsp13 helicase) using PDB ID 5WWP. Focus on hydrogen bonds with triazole-thiol motifs and π-π stacking with fluorinated aryl groups .
  • ADME/Tox profiling (SwissADME) optimizes pharmacokinetics: LogP <5 ensures blood-brain barrier penetration, and Topological Polar Surface Area <140 Ų improves oral bioavailability .
  • MD simulations (GROMACS) validate stability of docked complexes over 100 ns trajectories .

Basic: How is crystallographic data (e.g., bond angles, packing motifs) obtained for this compound?

Answer:

  • Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves 3D structures. Use Mo-Kα radiation (λ = 0.71073 Å) and Olex2 for refinement .
  • ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., S···H-N interactions between thiol and triazole groups) .
  • WinGX processes data, generating CIF files for CSD deposition .

Advanced: What experimental designs evaluate the compound’s potential as a targeted protein degrader in oncology?

Answer:

  • Western blotting quantifies EGFR degradation in cancer cell lines (e.g., HeLa) post-treatment .
  • Cytotoxicity assays (MTT) compare IC₅₀ values against proteasome inhibitors (e.g., bortezomib) to confirm degradation-specific mechanisms .
  • Immunofluorescence tracks EGFR localization changes, using confocal microscopy and anti-EGFR antibodies .

Basic: What protocols assess antimicrobial efficacy against drug-resistant pathogens?

Answer:

  • Broth microdilution (CLSI guidelines) determines MIC values against S. aureus (MRSA) and C. albicans .
  • Time-kill assays monitor bactericidal kinetics over 24 hours, comparing log₁₀ CFU/mL reductions to positive controls (e.g., ciprofloxacin) .
  • Synergy studies (Checkerboard assay) evaluate combinations with β-lactams or antifungals, calculating FIC indices .

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